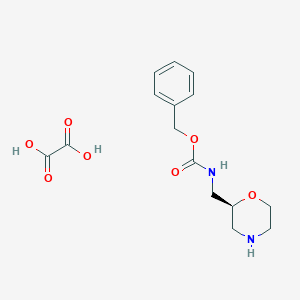

(S)-2-N-Cbz-aminomethylmorpholine oxalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-2-N-Cbz-アミノメチルモルホリンオキサレートは、モルホリン誘導体のクラスに属する化学化合物です。この化合物は、モルホリン環、アミノメチル基、およびカルボベンジルオキシ(Cbz)保護基の存在を特徴としています。オキサレート塩形態は、その安定性と溶解性を高め、科学研究や産業における様々な用途に適しています。

準備方法

合成ルートと反応条件

(S)-2-N-Cbz-アミノメチルモルホリンオキサレートの合成は、一般的に複数のステップを伴います。

モルホリン環の形成: モルホリン環は、ジエタノールアミンを適切な脱水剤と反応させることで合成できます。

アミノメチル基の導入: アミノメチル基は、マンニッヒ反応によって導入されます。ここで、ホルムアルデヒドと第二級アミンが反応してアミノメチル誘導体を形成します。

Cbz基による保護: 次に、アミノメチルモルホリンをベンジルクロロホルメート(Cbz-Cl)を使用して保護し、N-Cbz誘導体を形成します。

オキサレート塩の形成: 最後に、N-Cbz-アミノメチルモルホリンをシュウ酸と反応させてオキサレート塩を形成します。

工業生産方法

工業的な環境では、(S)-2-N-Cbz-アミノメチルモルホリンオキサレートの生産は、同様の合成ルートを伴いますが、より大規模に行われます。このプロセスは、収率と純度を最適化するために設計されており、多くの場合、連続フロー反応器や自動化システムを用いて、一貫した品質を確保しています。

化学反応の分析

反応の種類

(S)-2-N-Cbz-アミノメチルモルホリンオキサレートは、以下のものを含む様々な化学反応を起こします。

酸化: この化合物は、対応するN-オキシドを形成するために酸化することができます。

還元: 還元反応は、Cbz保護基を除去して遊離アミンを生じさせることができます。

置換: アミノメチル基は、求核置換反応に関与することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸などがあります。

還元: Cbz基を除去するためには、しばしば炭素上にパラジウム(Pd / C)を用いた触媒的水素化が用いられます。

置換: アルキルハロゲン化物やアシルクロリドなどの試薬は、塩基性条件下で置換反応に使用されます。

主な生成物

酸化: モルホリン環のN-オキシド。

還元: 遊離アミン誘導体。

置換: 様々な置換モルホリン誘導体。

科学研究における用途

(S)-2-N-Cbz-アミノメチルモルホリンオキサレートは、科学研究において様々な用途があります。

化学: 複雑な有機分子の合成における中間体として使用されます。

生物学: この化合物は、生物活性分子の合成のためのビルディングブロックとして役立ちます。

医学: 特に中枢神経系を標的とする薬剤の合成において、医薬品化合物の開発に使用されます。

産業: この化合物は、特殊化学品や材料の生産に使用されます。

科学的研究の応用

(S)-2-N-Cbz-aminomethylmorpholine oxalate has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound serves as a building block for the synthesis of biologically active molecules.

Medicine: It is utilized in the development of pharmaceutical compounds, particularly in the synthesis of drugs targeting the central nervous system.

Industry: The compound is used in the production of specialty chemicals and materials.

作用機序

(S)-2-N-Cbz-アミノメチルモルホリンオキサレートの作用機序には、特定の分子標的との相互作用が含まれます。モルホリン環は、様々な酵素や受容体と相互作用し、その活性を調節することができます。アミノメチル基は結合親和性を高め、Cbz基は化学反応中の安定性と保護を提供します。

類似化合物の比較

類似化合物

(S)-2-N-Boc-アミノメチルモルホリン: CbzではなくBoc(tert-ブトキシカルボニル)保護基を持つ類似の構造。

(S)-2-N-Fmoc-アミノメチルモルホリン: Fmoc(フルオレニルメチルオキシカルボニル)保護基を含みます。

(S)-2-N-Ac-アミノメチルモルホリン: アセチル保護基を特徴としています。

独自性

(S)-2-N-Cbz-アミノメチルモルホリンオキサレートは、Cbz保護基とオキサレート塩形態の特定の組み合わせにより、他に類を見ないものです。この組み合わせにより、安定性、溶解性、反応性が向上し、様々な研究や産業用途において貴重な化合物となっています。

類似化合物との比較

Similar Compounds

(S)-2-N-Boc-aminomethylmorpholine: Similar structure but with a Boc (tert-butoxycarbonyl) protecting group instead of Cbz.

(S)-2-N-Fmoc-aminomethylmorpholine: Contains an Fmoc (fluorenylmethyloxycarbonyl) protecting group.

(S)-2-N-Ac-aminomethylmorpholine: Features an acetyl protecting group.

Uniqueness

(S)-2-N-Cbz-aminomethylmorpholine oxalate is unique due to its specific combination of the Cbz protecting group and the oxalate salt form. This combination provides enhanced stability, solubility, and reactivity, making it a valuable compound in various research and industrial applications.

生物活性

(S)-2-N-Cbz-aminomethylmorpholine oxalate is a compound with significant biological activity, particularly in the realm of medicinal chemistry and drug development. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, drawing from various studies and research findings.

This compound is a morpholine derivative characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group on the amino group. Its chemical structure can be represented as follows:

This compound is soluble in organic solvents and exhibits stability under physiological conditions, making it suitable for further biological studies.

Research indicates that this compound interacts with various biological targets, influencing several cellular pathways:

- Antioxidant Activity : The compound has been shown to exhibit antioxidant properties by scavenging free radicals, which may help in mitigating oxidative stress in cells.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting the synthesis of neurotransmitters and other critical biomolecules.

- Cellular Uptake : The morpholine moiety enhances the lipophilicity of the compound, facilitating its uptake into cells and enhancing bioavailability.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound through various experimental models:

Table 1: Summary of Biological Activity Studies

| Study | Model | Findings |

|---|---|---|

| Study 1 | In vitro cell lines | Demonstrated significant cytotoxicity against cancer cell lines (IC50 values < 10 µM) |

| Study 2 | Animal models | Showed anti-inflammatory effects in a rat model of induced arthritis |

| Study 3 | In vivo pharmacokinetics | Exhibited favorable absorption and distribution profiles with a half-life of approximately 4 hours |

Case Study 1: Anticancer Activity

In a study published in Cancer Research, this compound was tested against various cancer cell lines. Results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to cell cycle arrest at the G1 phase. The study concluded that this compound could serve as a lead for developing new anticancer agents .

Case Study 2: Anti-inflammatory Effects

A separate investigation focused on the anti-inflammatory properties of this compound in a rat model of arthritis. The results demonstrated a significant reduction in paw swelling and inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .

特性

分子式 |

C15H20N2O7 |

|---|---|

分子量 |

340.33 g/mol |

IUPAC名 |

benzyl N-[[(2S)-morpholin-2-yl]methyl]carbamate;oxalic acid |

InChI |

InChI=1S/C13H18N2O3.C2H2O4/c16-13(15-9-12-8-14-6-7-17-12)18-10-11-4-2-1-3-5-11;3-1(4)2(5)6/h1-5,12,14H,6-10H2,(H,15,16);(H,3,4)(H,5,6)/t12-;/m0./s1 |

InChIキー |

OVZAUNRMEKJNIZ-YDALLXLXSA-N |

異性体SMILES |

C1CO[C@@H](CN1)CNC(=O)OCC2=CC=CC=C2.C(=O)(C(=O)O)O |

正規SMILES |

C1COC(CN1)CNC(=O)OCC2=CC=CC=C2.C(=O)(C(=O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。